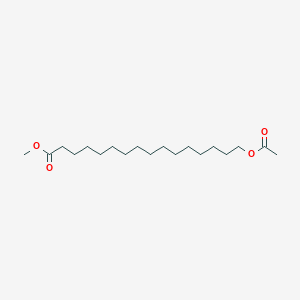
Tributyl butane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl butane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H34O6. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: Formation of the ester from the corresponding acid and alcohol.
Hydrolysis: Breaking down of the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Esterification: Butane-1,2,3-tricarboxylic acid, butanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Butane-1,2,3-tricarboxylic acid and butanol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Tributyl butane-1,2,3-tricarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tributyl butane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with enzymes and cellular membranes, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl citrate: Another tricarboxylate ester used as a plasticizer, but with a different molecular structure.
Triethyl propane-1,2,3-tricarboxylate: Similar in structure but with ethyl groups instead of butyl groups.
Trioctyl propane-1,2,3-tricarboxylate: Similar in structure but with octyl groups instead of butyl groups.
Uniqueness
Tributyl butane-1,2,3-tricarboxylate is unique due to its specific combination of butyl groups and tricarboxylate structure, which provides a balance of flexibility and stability in plastic materials. Its specific properties make it suitable for applications where other plasticizers may not perform as effectively .
Propriétés
Numéro CAS |
67549-46-6 |
|---|---|
Formule moléculaire |
C19H34O6 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
tributyl butane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H34O6/c1-5-8-11-23-17(20)14-16(19(22)25-13-10-7-3)15(4)18(21)24-12-9-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
FFCVYSWTJWHBIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C(C)C(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


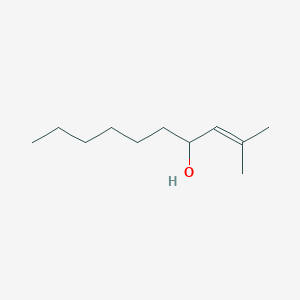
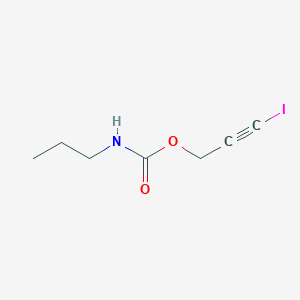

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)

![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)


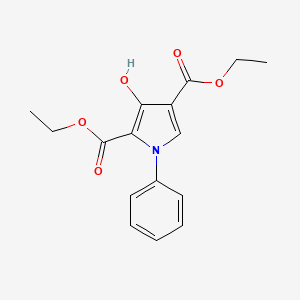
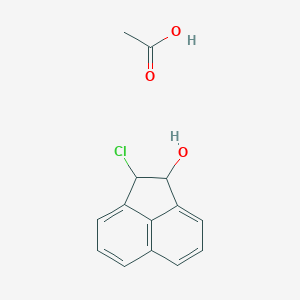
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
